molecular formula C13H21NO3 B2629562 4-(2-Methylpropyl)-1-prop-2-enoylpiperidine-4-carboxylic acid CAS No. 2567502-04-7

4-(2-Methylpropyl)-1-prop-2-enoylpiperidine-4-carboxylic acid

Cat. No.: B2629562
CAS No.: 2567502-04-7
M. Wt: 239.315
InChI Key: BRRHYPWHJFQKRU-UHFFFAOYSA-N
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Description

4-(2-Methylpropyl)-1-prop-2-enoylpiperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a 2-methylpropyl group and a prop-2-enoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methylpropyl)-1-prop-2-enoylpiperidine-4-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and organic solvents like tetrahydrofuran or dimethylformamide .

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Catalysts and advanced purification techniques, such as chromatography, are also employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methylpropyl)-1-prop-2-enoylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(2-Methylpropyl)-1-prop-2-enoylpiperidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Methylpropyl)-1-prop-2-enoylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Uniqueness: 4-(2-Methylpropyl)-1-prop-2-enoylpiperidine-4-carboxylic acid is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-(2-methylpropyl)-1-prop-2-enoylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-4-11(15)14-7-5-13(6-8-14,12(16)17)9-10(2)3/h4,10H,1,5-9H2,2-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRHYPWHJFQKRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1(CCN(CC1)C(=O)C=C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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